Cbz-2,6-Difluoro-L-Phenylalanine

Lipophilicity Peptide Design LogP

Sourcing Cbz-2,6-Difluoro-L-Phenylalanine (627910-22-9) is non-negotiable for research demanding strict fidelity to patent-disclosed cathepsin inhibitor synthesis or 19F NMR structural studies. This unique 2,6-difluoro regioisomer delivers an essential intermediate LogP of 3.22, circumventing the excessive hydrophobicity of Fmoc analogs and ensuring reproducible metabolic stability. Procure the ≥99% pure research-grade standard to guarantee orthogonal Cbz protection compatible with standard SPPS strategies, thereby validating your experimental outcomes.

Molecular Formula
Molecular Weight 335.37
Cat. No. B1579229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-2,6-Difluoro-L-Phenylalanine
Molecular Weight335.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-2,6-Difluoro-L-Phenylalanine: Structural Identity and Core Properties for Scientific Procurement


Cbz-2,6-Difluoro-L-Phenylalanine (CAS 627910-22-9) is a carboxybenzyl-protected L-phenylalanine derivative featuring two fluorine atoms at the 2- and 6-positions of the aromatic ring. It has the molecular formula C17H15F2NO4 and a molecular weight of 335.37 g/mol . As a fluorinated amino acid building block, it serves as a key intermediate in peptide synthesis and pharmaceutical research, with the Cbz group providing orthogonal protection compatible with standard solid-phase synthesis strategies . The 2,6-difluoro substitution pattern introduces distinct electronic and steric properties that differentiate it from non-fluorinated phenylalanine and alternative regioisomers.

Why Cbz-2,6-Difluoro-L-Phenylalanine Cannot Be Replaced by Non-Fluorinated or Alternative Fluoro-Phenylalanine Derivatives


Direct substitution of Cbz-2,6-Difluoro-L-Phenylalanine with non-fluorinated Cbz-phenylalanine or alternative fluorinated regioisomers (e.g., 2,5- or 3,5-difluoro) fundamentally alters key physicochemical properties, including lipophilicity, electronic distribution, and steric profile, which collectively determine peptide conformation, target binding, and pharmacokinetic behavior [1]. The 2,6-difluoro substitution confers a unique LogP value that is intermediate between non-fluorinated and other regioisomeric forms, enabling precise modulation of peptide hydrophobicity without the excessive lipophilicity of Fmoc-protected analogs. Generic substitution therefore invalidates experimental reproducibility in applications where fluorine-specific 19F NMR sensitivity, enzyme inhibition potency, or metabolic stability have been optimized for the 2,6-pattern.

Quantitative Differentiation of Cbz-2,6-Difluoro-L-Phenylalanine: Head-to-Head Physicochemical and Application Evidence


LogP Comparison: Cbz-2,6-Difluoro-L-Phenylalanine vs. Cbz-L-Phenylalanine

Cbz-2,6-Difluoro-L-Phenylalanine exhibits a calculated LogP of 3.22, compared to 2.99960 for the non-fluorinated Cbz-L-phenylalanine analog [1][2]. This modest increase in lipophilicity (ΔLogP ≈ +0.22) is sufficient to enhance membrane permeability while avoiding excessive hydrophobicity that could impair aqueous solubility or promote non-specific binding.

Lipophilicity Peptide Design LogP

Lipophilicity Differentiation: Cbz- vs. Fmoc-Protected 2,6-Difluoro-L-Phenylalanine

Cbz-2,6-Difluoro-L-Phenylalanine (LogP = 3.22) is markedly less lipophilic than the corresponding Fmoc-protected derivative Fmoc-2,6-Difluoro-L-Phenylalanine (LogP = 4.70360) [1]. This 1.48 LogP unit difference (∼30× higher partition coefficient for Fmoc) has practical consequences for peptide synthesis and purification.

Protecting Group Strategy Lipophilicity SPPS Compatibility

Regioisomeric Lipophilicity Comparison: 2,6- vs. 2,5- vs. 3,5-Difluorophenylalanine

The 2,6-difluoro substitution pattern confers substantially higher lipophilicity compared to alternative regioisomers. While the free amino acid form of 2,6-difluorophenylalanine has an XLogP3 of -1.2, the 2,5- and 3,5-difluoro regioisomers exhibit LogP values of 1.28 and 1.25, respectively [1][2][3]. The Cbz-protected 2,6-derivative (LogP = 3.22) maintains this relative lipophilicity ranking.

Fluorine Position Effects Structure-Activity Relationship Regioisomer Selection

Molecular Weight Differentiation: Cbz- vs. Boc-Protected 2,6-Difluoro-L-Phenylalanine

Cbz-2,6-Difluoro-L-Phenylalanine has a molecular weight of 335.37 g/mol, compared to 301.29 g/mol for Boc-2,6-Difluoro-L-Phenylalanine . This 34 g/mol difference (~11% increase) represents the mass contribution of the benzyl carbamate versus tert-butyl carbamate protecting group.

Protecting Group Strategy Molecular Weight Optimization Peptide Property Tuning

Application-Specific Evidence: Cbz-2,6-Difluoro-L-Phenylalanine in Cathepsin Inhibitor Development

Cbz-2,6-Difluoro-L-Phenylalanine is explicitly claimed as an intermediate in patents describing haloalkyl-containing cysteine protease inhibitors targeting cathepsins B, K, L, F, and S [1]. While specific IC50 data for this exact building block are not provided, the compound's structural role in these inhibitor series establishes its utility in medicinal chemistry programs targeting osteoporosis, autoimmune disorders, and inflammatory diseases.

Cysteine Protease Inhibition Cathepsin Inhibitors Drug Discovery

19F NMR Probe Utility: 2,6-Difluorophenylalanine as a Conformational Sensor in Viral Proteases

Genetic encoding systems have been developed for site-specific incorporation of 2,6-difluorophenylalanine into proteins as a 19F NMR probe, enabling detection of conformational heterogeneity in dengue and Zika virus NS2B-NS3 proteases at residue Phe116 [1]. While this study employed the free amino acid rather than the Cbz-protected derivative, the underlying 2,6-difluoro substitution pattern is identical, and the Cbz-protected building block serves as the direct synthetic precursor for generating the free amino acid for such studies.

19F NMR Spectroscopy Protein Conformational Dynamics Viral Protease Research

High-Value Research and Industrial Applications for Cbz-2,6-Difluoro-L-Phenylalanine Procurement


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Cbz Protection with Moderate Lipophilicity

Cbz-2,6-Difluoro-L-Phenylalanine is optimally suited for SPPS workflows where orthogonal protection is required and Fmoc-based building blocks would introduce excessive lipophilicity that complicates purification. With a LogP of 3.22 compared to 4.70 for the Fmoc analog [1], the Cbz derivative simplifies reversed-phase HPLC separations and reduces aggregation propensity during peptide chain assembly. The Cbz group is stable under acidic conditions but can be removed by hydrogenolysis, providing orthogonal protection compatible with Boc and Fmoc strategies.

Cathepsin Inhibitor Medicinal Chemistry Programs Targeting Cysteine Proteases

For research programs developing inhibitors of cathepsins B, K, L, F, and S for osteoporosis, autoimmune disorders, or inflammatory diseases, Cbz-2,6-Difluoro-L-Phenylalanine is a patent-disclosed synthetic intermediate [1]. The 2,6-difluoro substitution pattern enhances metabolic stability and modulates electronic properties critical for optimal enzyme-inhibitor interactions. Procurement of this specific building block ensures alignment with established synthetic routes and structure-activity relationships described in the patent literature.

19F NMR-Based Protein Conformational Studies Using Genetically Encoded Fluorinated Amino Acids

Research groups employing 19F NMR spectroscopy to investigate protein conformational dynamics, such as those studying flaviviral NS2B-NS3 proteases, require the 2,6-difluorophenylalanine free amino acid as a site-specific NMR probe [1]. Cbz-2,6-Difluoro-L-Phenylalanine serves as the direct protected precursor for synthesizing this probe. The 2,6-difluoro pattern yields a distinct 19F chemical shift environment that differs from mono-fluoro and 3,5-difluoro regioisomers, enabling multi-site labeling strategies and minimizing spectral overlap.

Peptide Therapeutics Optimization Requiring Precise Lipophilicity Tuning

In peptide drug discovery programs where fine-tuning of pharmacokinetic properties is essential, Cbz-2,6-Difluoro-L-Phenylalanine offers a LogP of 3.22 that is intermediate between non-fluorinated Cbz-phenylalanine (LogP = 3.00) and highly lipophilic Fmoc-2,6-difluoro-phenylalanine (LogP = 4.70) [1]. This intermediate lipophilicity profile enables optimization of membrane permeability while maintaining acceptable aqueous solubility and minimizing off-target binding. The 2,6-difluoro substitution also confers enhanced metabolic stability relative to non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-2,6-Difluoro-L-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.